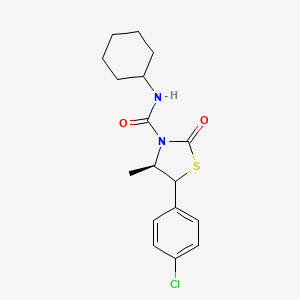
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid is a compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a methyl group at the 6-position The borinic acid moiety is attached via a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-6-methylpyridine.
Formation of Sulfanyl Linkage: The pyridine derivative is reacted with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group.
Borinic Acid Formation: The intermediate product is then treated with a boron-containing reagent, such as boronic acid or boron trihalides, to form the borinic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the borinic acid moiety.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified borinic acid derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid has several applications in scientific research:
Biology: The compound may be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid involves its interaction with molecular targets such as enzymes or receptors. The borinic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The sulfanyl group may also play a role in binding interactions, enhancing the compound’s specificity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid is unique due to the presence of both the sulfanyl and borinic acid functionalities
Propriétés
Formule moléculaire |
C6H7BClNOS |
|---|---|
Poids moléculaire |
187.46 g/mol |
Nom IUPAC |
(5-chloro-6-methylpyridin-3-yl)-sulfanylborinic acid |
InChI |
InChI=1S/C6H7BClNOS/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3 |
Clé InChI |
LDPDGKGIBPZCHK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)C)Cl)(O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


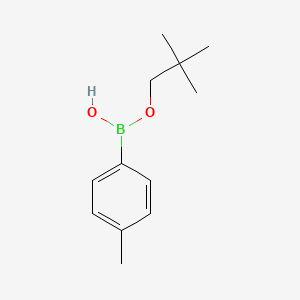
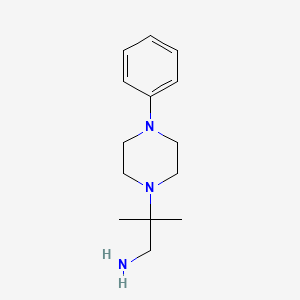

![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)

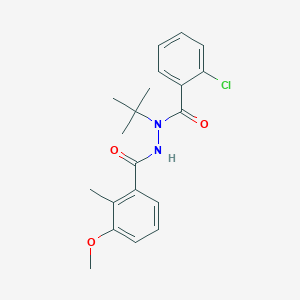
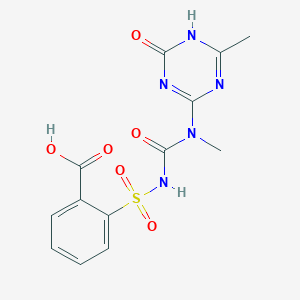
![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
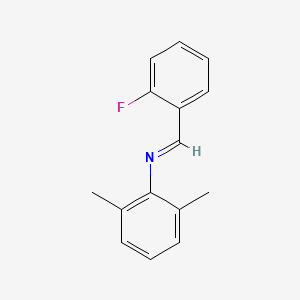
![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)


